molecular formula C14H13N B12866622 4-Phenylcuban-1-amine

4-Phenylcuban-1-amine

Cat. No.: B12866622
M. Wt: 195.26 g/mol
InChI Key: XHNHDBDAIBZKRA-UHFFFAOYSA-N
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Description

4-Phenylcuban-1-amine is a unique organic compound characterized by a cubane structure with a phenyl group attached to one of its carbon atoms and an amine group attached to another The cubane structure is a highly strained, cage-like arrangement of eight carbon atoms forming a cube

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcuban-1-amine typically involves the following steps:

    Formation of the Cubane Core: The cubane core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.

    Introduction of the Phenyl Group: A phenyl group is introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcuban-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-Phenylcuban-1-amine has several applications in scientific research:

    Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.

    Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a drug candidate due to its unique structure.

    Industry: The compound’s stability and reactivity make it a candidate for materials science applications, such as in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Phenylcuban-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, potentially altering their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. The cubane core’s rigidity and strain may also play a role in its biological activity by affecting the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

4-Phenylcuban-1-amine can be compared with other cubane derivatives and phenylamines:

    Cubane Derivatives: Compounds like cubane-1,4-dicarboxylic acid and cubane-1,4-diamine share the cubane core but differ in functional groups, leading to different reactivity and applications.

    Phenylamines: Aniline and its derivatives have a phenyl group attached to an amine, similar to this compound, but lack the cubane structure, resulting in different chemical and physical properties.

Uniqueness: The combination of the cubane core with a phenyl and an amine group makes this compound unique. Its strained structure and potential for diverse chemical reactions set it apart from other compounds, offering a wide range of applications in research and industry.

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

4-phenylcuban-1-amine

InChI

InChI=1S/C14H13N/c15-14-10-7-11(14)9-12(14)8(10)13(7,9)6-4-2-1-3-5-6/h1-5,7-12H,15H2

InChI Key

XHNHDBDAIBZKRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C4C5C2C6C3C4C56N

Origin of Product

United States

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